molecular formula C14H15NO3S B12860037 Methyl 3-amino-4-methyl-5-(4-methoxyphenyl)thiophene-2-carboxylate

Methyl 3-amino-4-methyl-5-(4-methoxyphenyl)thiophene-2-carboxylate

Cat. No.: B12860037
M. Wt: 277.34 g/mol
InChI Key: IWKBTNQOAUFXQW-UHFFFAOYSA-N
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Description

3-Amino-5-(4-methoxyphenyl)-4-methylthiophene-2-carboxylic acid methyl ester is a complex organic compound with a unique structure that includes a thiophene ring substituted with amino, methoxyphenyl, and carboxylic acid methyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(4-methoxyphenyl)-4-methylthiophene-2-carboxylic acid methyl ester typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-bromo-4-methylthiophene and 4-methoxyphenylboronic acid.

    Introduction of Functional Groups: The amino group can be introduced via nucleophilic substitution reactions, while the carboxylic acid methyl ester group can be added through esterification reactions.

    Final Assembly: The final compound is obtained by coupling the functionalized thiophene ring with the remaining substituents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(4-methoxyphenyl)-4-methylthiophene-2-carboxylic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the amino and methoxyphenyl groups, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

3-Amino-5-(4-methoxyphenyl)-4-methylthiophene-2-carboxylic acid methyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 3-Amino-5-(4-methoxyphenyl)-4-methylthiophene-2-carboxylic acid methyl ester involves interactions with specific molecular targets and pathways. The amino and methoxyphenyl groups may interact with biological receptors or enzymes, modulating their activity. The thiophene ring can participate in electron transfer processes, influencing the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-methylisoxazole: Shares the amino and methyl groups but has an isoxazole ring instead of a thiophene ring.

    5-Amino-3-(4-methoxyphenyl)-1H-pyrazole: Contains a pyrazole ring with similar substituents.

    Indole Derivatives: Indole compounds with similar functional groups but different core structures.

Uniqueness

3-Amino-5-(4-methoxyphenyl)-4-methylthiophene-2-carboxylic acid methyl ester is unique due to its specific combination of functional groups and the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H15NO3S

Molecular Weight

277.34 g/mol

IUPAC Name

methyl 3-amino-5-(4-methoxyphenyl)-4-methylthiophene-2-carboxylate

InChI

InChI=1S/C14H15NO3S/c1-8-11(15)13(14(16)18-3)19-12(8)9-4-6-10(17-2)7-5-9/h4-7H,15H2,1-3H3

InChI Key

IWKBTNQOAUFXQW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1N)C(=O)OC)C2=CC=C(C=C2)OC

Origin of Product

United States

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